N-Ethylbenzylamine is a synthetic compound, not readily found in nature. It has some significance in scientific research, particularly in proteomics, the study of proteins [].
N-Ethylbenzylamine has a simple structure consisting of a benzene ring (C6H6) attached to a methylene group (CH2) which connects to an amine group (NH2). The amine group is further linked to an ethyl chain (CH2CH3). This structure gives it both aromatic and aliphatic character [].
The specific reaction conditions and products will depend on the chosen reagents and reaction parameters.
The synthesis of N-Ethylbenzylamine is not widely reported in scientific literature. However, standard methods for amine synthesis, such as the reductive amination of a ketone or aldehyde, could potentially be employed [].
N-Ethylbenzylamine, also known as N-phenethyl ethylamine, is a simple organic molecule with the formula C₉H₁₃N. While not possessing significant biological activity itself, it finds limited application in scientific research as a building block for the synthesis of more complex molecules. Studies have utilized N-Ethylbenzylamine for:
One study employed N-Ethylbenzylamine to showcase the reactivity of NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) and HLTE (homogentisic gamma-lactone tetrahydropyranyl ether) [].
Another study utilized N-Ethylbenzylamine in the preparation of a 2-[(N-Benzyl, N-ethyl)amino]derivative, starting from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one [].
It's important to note that these are isolated examples, and N-Ethylbenzylamine is not widely used in scientific research due to the availability of more readily available and versatile starting materials.
Corrosive